

Technical Specification & Application Guide: 4-Fluorotoluene- α -d1

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Compound of Interest

Compound Name: 4-Fluorotoluene- α -d1

CAS No.: 131088-90-9

Cat. No.: B1148032

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Executive Summary

4-Fluorotoluene- α -d1 (1-Fluoro-4-(methyl-d1)benzene) is a specialized isotopologue of 4-fluorotoluene wherein a single hydrogen atom at the benzylic position is substituted with deuterium (

H). Unlike the more common trideuterated variant (

-d3), the mono-deuterated form is a precision tool used primarily to probe Kinetic Isotope Effects (KIE) in metabolic pathways, specifically cytochrome P450-mediated benzylic hydroxylation.

This guide details the physicochemical identification, synthesis logic, validation protocols, and application of **4-Fluorotoluene- α -d1** in mechanistic drug metabolism and pharmacokinetics (DMPK) studies.

Part 1: Chemical Identity & Specifications[1]

The precise identification of isotopologues requires distinguishing between the parent compound, the fully deuterated methyl analog (d3), and the specific mono-deuterated (d1)

isomer.

Nomenclature and Registry

Parameter	Specification
Chemical Name	4-Fluorotoluene- α -d1
IUPAC Name	1-Fluoro-4-(methyl-)benzene
CAS Number (Specific)	131088-90-9 (Commercial/Registry assignment)
CAS Number (Parent)	352-32-9 (Unlabeled 4-Fluorotoluene)
CAS Number (d3-Analog)	4202-91-9 (4-Fluorotoluene- α,α,α -d3)
Molecular Formula	C H DF
Molecular Weight	111.14 g/mol (vs. 110.13 g/mol for unlabeled)
SMILES	<chem>[2H]C([H])(C1=CC=C(F)C=C1)</chem>

Physicochemical Properties[2][3][4][5][6]

- Appearance: Clear, colorless liquid.[1]
- Boiling Point: ~116 °C (Similar to parent; isotopic effect on BP is negligible).
- Isotopic Purity: Typically
98 atom % D.
- Solubility: Immiscible with water; soluble in organic solvents (DCM, Chloroform, Methanol).

Part 2: Synthesis & Production Strategy

Critical Design Choice: The Grignard Quench Route

To achieve mono-deuteration (

-d1) rather than tri-deuteration (

-d3), one cannot simply exchange protons in basic media (which leads to scrambling/poly-deuteration). The most robust protocol involves the formation of a benzylic organometallic intermediate followed by a stoichiometric quench with Deuterium Oxide (D

O).

Reaction Pathway[2][3]

- Precursor: 4-Fluorobenzyl bromide (or chloride).
- Activation: Formation of the Grignard reagent using Magnesium turnings in anhydrous ether.
- Labeling: Electrophilic trapping of the carbanion with D

O.

Experimental Protocol

Note: All glassware must be flame-dried under Argon.

Step 1: Grignard Formation

- Charge a 3-neck flask with Mg turnings (1.1 eq) and a crystal of iodine.
 - Add anhydrous Diethyl Ether (Et
- O).
- Add 4-Fluorobenzyl bromide (1.0 eq) dropwise. Initiate reflux to sustain Grignard formation.
 - Stir for 1 hour until Mg is consumed. Result: 4-Fluorobenzylmagnesium bromide.

Step 2: Deuterium Quench

- Cool the Grignard solution to 0 °C.
- Add D

O (1.5 eq) dropwise. Caution: Exothermic reaction.

o Mechanism:[2][4][5][6]

- Allow to warm to room temperature.

Step 3: Workup

- Quench excess Mg salts with dilute HCl.

- Extract with Et

O (

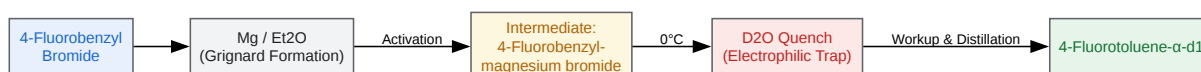
).[7]

- Dry organic layer over MgSO

and concentrate.[7]

- Purification: Distillation is required to remove any homo-coupled byproducts (bibenzyls).

Synthesis Workflow Diagram



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Figure 1: Selective synthesis of mono-deuterated 4-fluorotoluene via Grignard intermediate.

Part 3: Analytical Characterization & Validation

Validating the position and number of deuterium atoms is critical. Mass Spectrometry (MS) confirms the mass, but Nuclear Magnetic Resonance (NMR) is the only method to confirm the -d1 regioselectivity.

Proton NMR (¹H-NMR)

The benzylic region is the diagnostic key.

- Unlabeled 4-Fluorotoluene: The methyl group appears as a singlet (or doublet due to long-range F-coupling) integrating to 3H at ppm.
- **4-Fluorotoluene- α -d1:**
 - Integration: The signal integrates to 2H (indicating loss of 1 proton).
 - Splitting: The signal appears as a 1:1:1 triplet (broadened) due to geminal coupling with the Deuterium nucleus (Spin).
 - Note: The coupling constant is typically small (1–2 Hz), often resulting in a broadened "hump" rather than a sharp triplet on lower-field instruments.

Carbon NMR (C-NMR)

- Isotope Shift: The benzylic carbon signal will shift slightly upfield (isotope shift).
- Splitting: The benzylic carbon will appear as a 1:1:1 triplet due to C-D coupling (Hz).

Mass Spectrometry (GC-MS)

- Parent Ion: Shift from 110 (M) to 111 (M+1).
- Fragmentation: The tropylium ion formation (typically 91 for toluene) will shift to

92 (containing the deuterium) or remain 91 if H/D scrambling occurs prior to fragmentation, though usually, the M+1 peak is the definitive confirmation of incorporation.

Part 4: Applications in Drug Development (DMPK)

The primary utility of **4-Fluorotoluene- α -d1** is in the study of Metabolic Stability and Reaction Mechanisms involving Cytochrome P450 enzymes.

The Deuterium Kinetic Isotope Effect (KIE)

Metabolic clearance of toluene derivatives often proceeds via benzylic hydroxylation (oxidation of the methyl group to an alcohol). This step involves Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species (Compound I) of the P450 heme.

Because the C-D bond is stronger than the C-H bond (due to lower zero-point energy), breaking the C-D bond requires more energy.

- Primary KIE (): If C-H bond breakage is the rate-determining step (RDS), substituting H with D will significantly reduce the reaction rate (typically).
- Metabolic Switching: If the benzylic position is deuterated, the P450 enzyme may "switch" to attacking the aromatic ring or another site, altering the metabolite profile.

Experimental Workflow: Intrinsic Clearance ()

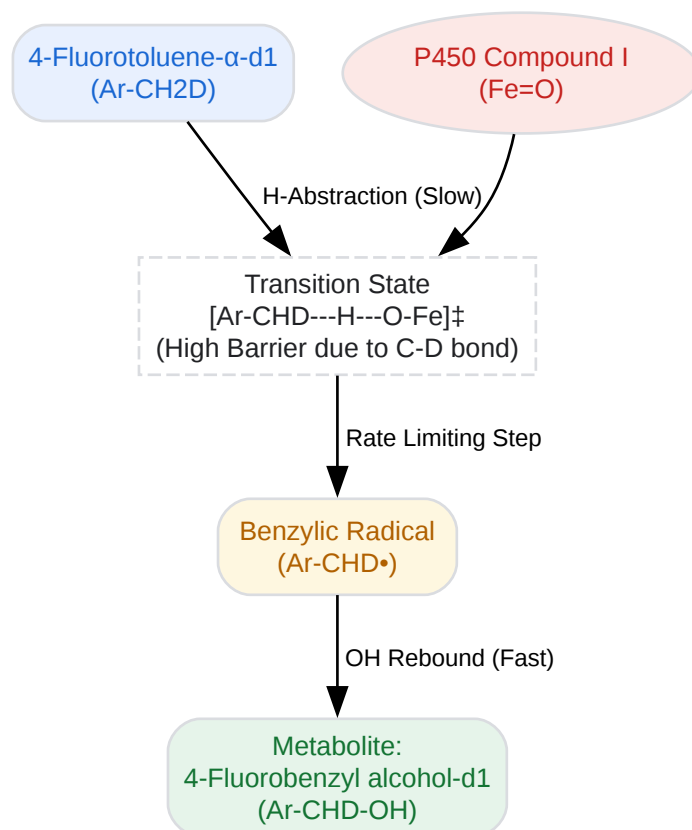
Researchers incubate 4-Fluorotoluene (substrate) and **4-Fluorotoluene- α -d1** (isotopologue) separately with liver microsomes.

- Substrate: 4-Fluorotoluene vs. **4-Fluorotoluene- α -d1**.
- System: Human Liver Microsomes (HLM) + NADPH.
- Measurement: Monitor disappearance of substrate over time via LC-MS/MS.
- Calculation:

If

, the benzylic hydroxylation is the rate-limiting step. This informs medicinal chemists that fluorination or deuteration at this site could improve the drug's half-life.

Mechanism Diagram: P450 Oxidation



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Figure 2: P450-mediated benzylic hydroxylation mechanism highlighting the rate-limiting C-D bond cleavage.

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